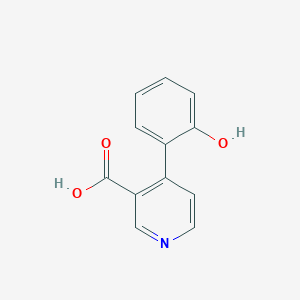

4-(2-Hydroxyphenyl)nicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-13-7-10(8)12(15)16/h1-7,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHASPZSNFUNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695590 | |

| Record name | 4-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-05-1 | |

| Record name | 4-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nicotinic Acid Chemical Space

Nicotinic acid, a simple pyridinecarboxylic acid, is a fundamental building block in biological systems, serving as a precursor to the essential coenzymes NAD and NADP. wikipedia.org Its derivatives have long been a fertile ground for chemical synthesis and pharmacological discovery. The chemical space of nicotinic acid derivatives is vast, encompassing esters, amides, and various substituted analogues at different positions of the pyridine (B92270) ring.

The introduction of an aryl group at the 4-position of the nicotinic acid scaffold gives rise to 4-arylnicotinic acids, a subclass that has garnered considerable attention. The synthesis of these compounds often involves modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. youtube.comyoutube.comyoutube.com This synthetic accessibility has enabled the creation of a diverse library of 4-arylnicotinic acid derivatives with varied substitution patterns on the phenyl ring.

4-(2-Hydroxyphenyl)nicotinic acid is a specific member of this subclass, distinguished by the presence of a hydroxyl group at the ortho position of the phenyl ring. This hydroxyl group can participate in intramolecular hydrogen bonding and act as a coordination site for metal ions, bestowing unique conformational and chemical properties upon the molecule.

Historical Perspectives on the Investigation of 4 2 Hydroxyphenyl Nicotinic Acid

The historical investigation of nicotinic acid itself is deeply rooted in the study of the vitamin deficiency disease pellagra. While nicotinic acid was first synthesized in the 19th century, its biological importance as a vitamin was not recognized until the early 20th century. nih.gov This discovery spurred extensive research into the synthesis and biological activity of a wide array of nicotinic acid derivatives.

Direct historical research specifically focused on 4-(2-Hydroxyphenyl)nicotinic acid is not extensively documented in early literature. The exploration of 4-arylnicotinic acids as a distinct class of compounds gained momentum with the advent of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. These methods provided a straightforward route to synthesize such molecules, paving the way for their systematic investigation. Early research on related compounds often focused on their potential as therapeutic agents, drawing inspiration from the pharmacological effects of the parent nicotinic acid molecule.

Current Research Imperatives and Scholarly Significance of 4 2 Hydroxyphenyl Nicotinic Acid

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of this compound identifies the carbon-carbon bond between the pyridine and phenyl rings as the primary disconnection point. This bond formation is strategically addressed using a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis. This leads to two key precursor fragments: a functionalized nicotinic acid derivative and a substituted phenyl component.

To facilitate the cross-coupling reaction, the nicotinic acid moiety is best employed as a 4-halonicotinic acid ester. The ester functionality serves as a protecting group for the carboxylic acid, preventing potential side reactions during the coupling process. The halogen at the 4-position, typically chlorine or bromine, acts as the electrophilic partner in the coupling reaction.

The hydroxyphenyl component is ideally utilized as a 2-hydroxyphenylboronic acid or a protected version thereof. The boronic acid group is the nucleophilic partner in the widely used Suzuki-Miyaura coupling reaction. To avoid potential interference from the acidic phenolic proton, the hydroxyl group is often protected, for instance, as a methoxy (B1213986) ether. This protecting group can be readily removed in a subsequent step to yield the final product.

Therefore, the retrosynthetic pathway can be summarized as follows:

Target Molecule: this compound

Key Disconnection: C4 (pyridine) – C1 (phenyl) bond

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

Precursors:

A 4-halonicotinic acid ester (e.g., methyl 4-chloronicotinate)

A 2-(protected-hydroxy)phenylboronic acid (e.g., 2-methoxyphenylboronic acid)

Classical Synthetic Routes

The classical synthesis of this compound is a multi-step process that hinges on the careful selection and preparation of precursor compounds, optimization of reaction conditions, and meticulous purification of intermediates.

Precursor Compounds and Starting Material Selection

The synthesis commences with the acquisition or preparation of the key starting materials.

4-Chloronicotinic Acid: This precursor can be synthesized from nicotinic acid through various methods. One common approach involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination using an agent like phosphorus oxychloride. Alternatively, direct chlorination of nicotinic acid can be achieved, though this may lead to a mixture of isomers requiring careful separation. A more modern approach involves the ortholithiation of 4-chloropyridine (B1293800) followed by quenching with carbon dioxide.

2-Methoxyphenylboronic Acid: This boronic acid derivative is commercially available. Its synthesis typically involves the reaction of 2-bromoanisole (B166433) with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup. The methoxy group serves as a convenient protecting group for the phenol.

Methyl 4-chloronicotinate: The esterification of 4-chloronicotinic acid is a straightforward reaction, often carried out by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid. This protects the carboxylic acid and improves the solubility of the substrate in organic solvents commonly used for cross-coupling reactions.

| Precursor Compound | Starting Material(s) | Key Transformation(s) |

| 4-Chloronicotinic Acid | Nicotinic Acid | N-oxidation, Chlorination |

| 2-Methoxyphenylboronic Acid | 2-Bromoanisole | Lithiation, Borylation |

| Methyl 4-chloronicotinate | 4-Chloronicotinic Acid, Methanol | Fischer Esterification |

Optimized Reaction Conditions and Catalytic Systems

The cornerstone of this synthetic route is the Suzuki-Miyaura cross-coupling reaction. The optimization of this step is crucial for achieving a high yield of the desired biaryl product.

The coupling reaction typically involves reacting methyl 4-chloronicotinate with 2-methoxyphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.

Catalytic System: A variety of palladium catalysts can be employed. Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common choices for the palladium source. These are often used in conjunction with a phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the catalytic cycle. Triphenylphosphine (PPh₃) and more electron-rich and bulky ligands like tricyclohexylphosphine (B42057) (PCy₃) or Buchwald's biaryl phosphine ligands have been shown to be effective. The choice of ligand can significantly impact the reaction efficiency.

Base and Solvent: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of solvent is also critical, with common options including toluene, 1,4-dioxane, or a mixture of an organic solvent with water.

A representative set of optimized reaction conditions is presented in the table below:

| Parameter | Condition |

| Reactants | Methyl 4-chloronicotinate, 2-Methoxyphenylboronic acid |

| Catalyst | Pd(OAc)₂ (2-5 mol%) |

| Ligand | PPh₃ (4-10 mol%) |

| Base | K₂CO₃ (2-3 equivalents) |

| Solvent | Toluene/Water (e.g., 4:1 v/v) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

The final step in the classical route is the deprotection of the methoxy group and hydrolysis of the ester. This is typically achieved in a one-pot procedure by heating the intermediate, methyl 4-(2-methoxyphenyl)nicotinate, with a strong acid such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

Isolation and Purification Techniques for Synthetic Intermediates

Meticulous purification at each stage is essential to ensure the purity of the final product.

Purification of Methyl 4-(2-methoxyphenyl)nicotinate: After the Suzuki coupling reaction, the reaction mixture is typically cooled and partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent.

Isolation and Purification of this compound: Following the acidic hydrolysis and demethylation step, the reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid, which causes the product to precipitate out of the solution. The solid product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture. The purity of the final product is typically assessed by techniques like melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Modern and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic strategies for this compound focus on the principles of green chemistry.

Principles of Green Chemistry in this compound Synthesis

The classical synthesis, while effective, often involves the use of hazardous reagents and solvents. Green chemistry principles aim to mitigate these issues.

Use of Greener Solvents: The Suzuki-Miyaura coupling can be performed in more environmentally benign solvents. Water has emerged as a viable green solvent for many palladium-catalyzed cross-coupling reactions. nih.gov The use of aqueous solvent systems not only reduces the reliance on volatile organic compounds but can also in some cases enhance reaction rates. Other green solvent alternatives include alcohols or polyethylene (B3416737) glycol (PEG).

Catalyst Efficiency and Recycling: A key principle of green chemistry is the use of catalytic rather than stoichiometric reagents. nih.gov Efforts in this area focus on developing highly active palladium catalysts that can be used at very low loadings (in the parts-per-million range), thus minimizing metal contamination in the final product. Furthermore, the development of heterogeneous catalysts, where the palladium is supported on a solid matrix, allows for easier separation and recycling of the catalyst, reducing waste and cost. nih.gov For instance, palladium nanoparticles supported on various materials have shown promise in Suzuki couplings.

Energy Efficiency: The use of microwave irradiation as an alternative heating source can significantly reduce reaction times for the Suzuki coupling and other steps, leading to lower energy consumption compared to conventional heating methods. researchgate.net

Chemo-, Regio-, and Stereoselective Syntheses

The synthesis of this compound presents several challenges related to selectivity. Achieving the desired substitution pattern and avoiding unwanted side reactions requires careful control over the reaction conditions and the choice of starting materials and catalysts.

Regioselectivity in Cross-Coupling Reactions:

A prevalent strategy for synthesizing 4-aryl nicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halogenated nicotinic acid derivative with an appropriate arylboronic acid. To synthesize this compound, a key consideration is the regioselective coupling at the C-4 position of the pyridine ring.

Starting with a dihalopyridine, such as 2,4-dichloropyridine, allows for selective functionalization. The 4-position of 2,4-dichloropyrimidine (B19661) has been shown to be more reactive in Suzuki coupling reactions, a preference attributed to the calculated bond dissociation energies. nih.gov This inherent reactivity can be exploited to introduce the (2-hydroxyphenyl) group at the desired position. A plausible synthetic route would involve the initial selective coupling at the C-4 position, followed by subsequent manipulation or removal of the halogen at the C-2 position if necessary.

When using a tribrominated pyridine like 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution can be controlled by the stoichiometry of the boronic acid. nih.gov This allows for a stepwise introduction of aryl groups, providing a handle to control the final substitution pattern.

Chemoselectivity and Protecting Groups:

The presence of the hydroxyl group on the phenyl ring and the carboxylic acid on the pyridine ring introduces chemoselectivity challenges. The hydroxyl group is often protected to prevent it from interfering with the cross-coupling reaction. A common protecting group for phenols is the methyl ether (methoxy group). Therefore, a practical approach involves the coupling of a 4-halonicotinic acid derivative with (2-methoxyphenyl)boronic acid. The resulting 4-(2-methoxyphenyl)nicotinic acid can then be deprotected in a subsequent step to yield the final product. The choice of deprotection conditions is crucial to avoid undesired side reactions.

The carboxylic acid group of the nicotinic acid can also be reactive and may require protection, for instance, as an ester, to be compatible with certain reaction conditions, particularly those involving organolithium or Grignard reagents.

Stereoselectivity:

For this compound itself, there are no stereocenters, and therefore, stereoselectivity in its direct synthesis is not a factor. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in a substituent, then stereoselective methods would become critical. For instance, the stereoselective synthesis of nicotinamide β-riboside and its analogs has been achieved through glycosylation of presilylated bases, demonstrating that stereocontrol in the synthesis of nicotinic acid derivatives is achievable. nih.gov

Flow Chemistry and Continuous Processing Applications

Continuous flow processes have been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs). beilstein-journals.org For instance, the synthesis of imatinib, which involves an amide coupling followed by a nucleophilic substitution and a Buchwald-Hartwig coupling, has been demonstrated in a continuous flow setup. thieme-connect.de This showcases the feasibility of performing multi-step syntheses involving cross-coupling reactions in a continuous manner.

The Suzuki-Miyaura reaction, a key step in the synthesis of this compound, is particularly amenable to flow chemistry. The use of packed-bed reactors containing a supported palladium catalyst allows for efficient reaction and easy separation of the catalyst from the product stream. beilstein-journals.org This approach minimizes palladium contamination in the final product, a critical aspect in pharmaceutical manufacturing. Furthermore, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.gov

Scale-Up Considerations in the Preparation of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Catalyst Selection and Loading:

For the Suzuki-Miyaura coupling, the choice of palladium catalyst and ligand is critical for achieving high yields and turnover numbers on a large scale. While various palladium sources and ligands can be effective, their cost and efficiency at low loadings become paramount in an industrial setting. Development efforts often focus on identifying highly active catalyst systems that can be used at very low concentrations to minimize cost and reduce the burden of palladium removal from the final product. For example, in the synthesis of some 4-arylpyridine derivatives, suppressing the formation of phenylated impurities derived from phosphorus ligands is a key challenge that needs to be addressed during scale-up. researchgate.net

Process Safety and Optimization:

The handling of hazardous reagents and the management of exothermic reactions are major safety concerns in large-scale synthesis. Flow chemistry can offer significant advantages in this regard by minimizing the volume of hazardous materials at any given time and by providing superior heat transfer capabilities compared to batch reactors. nih.gov

Purification and Impurity Profile:

On a large scale, the purification of the final product to meet stringent purity requirements is a significant challenge. The impurity profile of the synthetic route must be well-understood, and robust purification methods, such as crystallization, must be developed. The removal of residual palladium from the API is a critical regulatory requirement, and various techniques, including treatment with metal scavengers or the use of supported catalysts, are employed to achieve this.

Data Tables

Table 1: Key Reactions in the Synthesis of Aryl-Nicotinic Acid Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine, Arylboronic acid | Pd Catalyst, Base | 4-Aryl-2-chloropyrimidine | nih.gov |

| Suzuki-Miyaura Coupling | 3,4,5-Tribromo-2,6-dimethylpyridine, 2-Methoxyphenylboronic acid | Pd Catalyst, Base | 3,4,5-Tris(2-methoxyphenyl)-2,6-dimethylpyridine | nih.gov |

| Suzuki-Miyaura Coupling | 4-Halonicotinic acid derivative, (2-Methoxyphenyl)boronic acid | Pd Catalyst, Base | 4-(2-Methoxyphenyl)nicotinic acid derivative | General Method |

| Deprotection | 4-(2-Methoxyphenyl)nicotinic acid | Demethylating agent (e.g., BBr3) | This compound | General Method |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is often the primary site for derivatization due to its versatile reactivity. Common transformations include the formation of esters and amides, as well as decarboxylation under certain conditions.

The carboxylic acid moiety of this compound is expected to undergo esterification and amidation reactions typical for nicotinic acid and its derivatives. nih.gov

Esterification: Esterification can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comorganic-chemistry.org For alcohols that are not amenable to acidic conditions or are water-miscible, alternative methods such as reaction with alkyl halides in the presence of a base or using coupling reagents can be employed. organic-chemistry.orggoogle.com

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires harsh conditions and may not be suitable for this molecule due to the presence of the sensitive hydroxyl group. Modern coupling agents, such as dicyclohexylcarbodiimide (DCC), facilitate amide bond formation under milder conditions. google.com

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Reflux | Alkyl 4-(2-hydroxyphenyl)nicotinate |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, Heat | 4-(2-hydroxyphenyl)nicotinoyl chloride |

| Amidation (via Acyl Chloride) | Primary/Secondary Amine (e.g., RNH₂, R₂NH) | N-substituted-4-(2-hydroxyphenyl)nicotinamide |

| Amidation (Coupling Agent) | Amine, DCC, Solvent (e.g., THF) | N-substituted-4-(2-hydroxyphenyl)nicotinamide |

Decarboxylation of pyridinecarboxylic acids generally requires high temperatures. For instance, the decarboxylation of pyridinedicarboxylic acids to yield nicotinic acid is often carried out by heating in a high-temperature liquid water medium or other high-boiling solvents. patsnap.comgoogle.comgoogle.com This process involves the removal of the carboxyl group as carbon dioxide.

Applying these principles to this compound, thermal decarboxylation would be expected to yield 3-(2-hydroxyphenyl)pyridine. The reaction typically proceeds more readily if there is an electron-withdrawing group ortho or para to the carboxyl group, which is not the case here, suggesting that strenuous conditions would be necessary. The stability of the pyridine and phenyl rings means they would likely remain intact during this process.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, allowing for the formation of ethers and esters, and influencing the molecule's electronic properties.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Acylation: Acylation of the hydroxyl group leads to the formation of a phenyl ester. This is readily achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. This reaction is typically faster and occurs under milder conditions than the esterification of the carboxylic acid group. Selective acylation of the hydroxyl group in the presence of the carboxylic acid is possible by carefully choosing the reaction conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH); 2. Alkyl halide (e.g., CH₃I) | 4-(2-methoxyphenyl)nicotinic acid |

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 4-(2-acetoxyphenyl)nicotinic acid |

The phenolic hydroxyl group is generally resistant to mild oxidation. Strong oxidizing agents can lead to the formation of quinone-like structures or ring-opening, but these are typically complex reactions that can affect other parts of the molecule. The nicotinic acid portion of the molecule is also relatively stable to oxidation, although strong oxidants under harsh conditions can degrade the pyridine ring. nih.govisca.me

The hydroxyl group itself is not reducible. Catalytic hydrogenation could potentially reduce the pyridine ring to a piperidine ring or the phenyl ring under more forcing conditions, but these transformations would significantly alter the core structure of the molecule. The reduction of the carboxylic acid group to an alcohol (3-pyridyl methanol derivative) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, after conversion to an ester, with milder reagents like sodium borohydride in methanol.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is basic and can participate in several reactions. It is a nucleophile and can be alkylated or oxidized. The basicity of the pyridine nitrogen allows it to form salts with various acids.

N-Alkylation: The pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge into the heterocyclic ring, significantly altering the molecule's electronic properties and solubility.

N-Oxidation: The nitrogen atom can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

Research on nicotinic acid and nicotinamide has also shown that the pyridine nitrogen atom can coordinate to metal ions, such as the heme iron in cytochrome P450 enzymes, leading to inhibition of their activity. nih.gov This highlights the ability of the nitrogen lone pair to act as a ligand.

N-Alkylation and N-Oxidation Processes

The nitrogen atom of the pyridine ring in this compound is a primary site for reactivity, readily undergoing both N-alkylation and N-oxidation.

N-Alkylation: The pyridine nitrogen can be alkylated using various alkylating agents. These reactions typically proceed via a one-pot, two-step sequence that involves an oxidation/imine-iminium formation followed by reduction, allowing for the N-alkylation of amines by alcohols without the need for transition metals. organic-chemistry.org This method is notable for its mild conditions, often performed at room temperature, which makes it suitable for sensitive molecules and helps to avoid the use of toxic alkyl halides. organic-chemistry.org The process is chemoselective and can produce secondary and tertiary amines with water as the only byproduct. organic-chemistry.org

N-Oxidation: Oxidation of the pyridine nitrogen leads to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents. The resulting N-oxide, such as nicotinic acid N-oxide, is a stable, often crystalline solid. wikipedia.org This functionalization alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. Nicotinic acid N-oxide itself serves as a precursor in the synthesis of various pharmaceutical compounds. wikipedia.org

| Process | Reagents and Conditions | Product | Key Features |

| N-Alkylation | Alcohols, TEMPO-BAIB (oxidation), NaBH₄ or NaBH(OAc)₃ (reduction), room temperature | N-alkylated pyridinium salt | Mild, one-pot, two-step process; avoids toxic alkyl halides; high yields and selectivity. organic-chemistry.org |

| N-Oxidation | Oxidation of nicotinic acid or hydrolysis of 3-cyanopyridine N-oxide | Nicotinic acid N-oxide | Stable solid product; alters electronic properties of the pyridine ring; precursor for pharmaceuticals. wikipedia.org |

Coordination Chemistry with Metal Centers

The presence of multiple donor atoms—specifically the pyridine nitrogen, the carboxylic oxygen, and the phenolic oxygen—makes this compound an excellent ligand for the formation of coordination complexes with a wide variety of metal centers. The principles of metal-ligand coordination are governed by the properties of both the metal ion and the chelating agent. nih.gov

The molecule can act as a versatile ligand, coordinating to metal ions through different modes. For instance, nicotinic acid and its derivatives are known to form complexes with silver(I), creating structures that can range from mononuclear complexes to 3D infinite networks, often stabilized by extensive hydrogen bonding. nih.gov The coordination geometry around the metal center, which can be four-coordinate (tetrahedral or square planar) or five-coordinate, is dictated by the ancillary ligands and can influence the chemical reactivity of the resulting complex. luc.edu

These metal complexes have applications in various fields. For example, nicotine-metal complexes have been synthesized and studied for their potential bioactivities. researchgate.net The ability of such ligands to form stable chelates is also utilized in strategies to modulate biological processes, such as the development of prochelators that can be activated to sequester metal ions under specific physiological conditions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl and Pyridine Rings

Both the phenyl and pyridine rings of this compound are subject to aromatic substitution reactions, though their reactivity profiles differ significantly.

Electrophilic Aromatic Substitution: The hydroxyphenyl group is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. This directs incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

Nucleophilic Aromatic Substitution (SNA r): The pyridine ring, particularly when the nitrogen is quaternized or oxidized, is electron-deficient and thus susceptible to nucleophilic attack. Nucleophilic aromatic substitution is less common than electrophilic substitution but can occur on aryl halides bearing strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com For the reaction to proceed, an electron-withdrawing substituent is typically required at a position ortho or para to the leaving group to stabilize this intermediate. libretexts.orgmasterorganicchemistry.com

| Ring System | Type of Substitution | Activating/Deactivating Groups | Directing Effects |

| Phenyl Ring | Electrophilic | -OH (activating) | ortho, para directing |

| Pyridine Ring | Nucleophilic | Pyridine N (activating for SNAr) | Favored by electron-withdrawing groups ortho or para to a leaving group. libretexts.org |

Cyclization and Rearrangement Reactions

The bifunctional nature of the this compound scaffold allows for intramolecular reactions, leading to the formation of new ring systems.

Cyclization: Intramolecular cyclization can occur, for example, between the carboxylic acid group and a suitably positioned functional group on the phenyl ring, or vice versa. These reactions can be promoted under various conditions to yield fused heterocyclic systems. One powerful method for forming cyclic structures like tetrahydropyrans is the Prins cyclization, which involves the reaction of an alkene with an oxocarbenium ion. nih.gov

Rearrangement Reactions: Under certain reaction conditions, rearrangements can occur. For instance, 2-oxonia-Cope rearrangements have been observed as a pathway for racemization in certain cyclization reactions, proceeding through a (Z)-oxocarbenium ion intermediate. nih.gov The stability of intermediates and transition states, influenced by substituents and reaction conditions, plays a critical role in determining the outcome of these transformations. nih.gov

Formation of Complex Molecular Architectures and Hybrid Compounds Incorporating the this compound Scaffold

The this compound core is a valuable scaffold for the construction of more complex molecules and hybrid compounds. Its inherent functionality allows it to be integrated into larger systems through various chemical transformations.

Derivatives such as 2-(arylamino)nicotinic acids, synthesized from related nicotinic acid precursors, serve as a central core for a wide range of biologically active molecules. researchgate.net The scaffold's ability to participate in reactions like the Ullman condensation allows for the coupling of the nicotinic acid moiety to other aromatic systems, expanding its structural diversity. researchgate.net

Furthermore, the coordination capabilities of this scaffold are exploited in the design of metal-organic frameworks (MOFs) and other supramolecular assemblies. By linking metal centers, the ligand can contribute to the formation of extended one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing. nih.gov

Theoretical and Computational Chemistry Investigations of 4 2 Hydroxyphenyl Nicotinic Acid

Quantum Chemical Studies of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(2-Hydroxyphenyl)nicotinic acid, these methods could elucidate its three-dimensional structure, electron distribution, and reactivity.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound arises from the rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings, as well as the orientation of the hydroxyl and carboxylic acid groups. A thorough conformational analysis, which is currently absent in the literature for this specific molecule, would involve systematically rotating these bonds to map the potential energy surface. This process identifies the most stable low-energy conformers and the energy barriers between them. Such studies are crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. researchgate.netwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). frontiersin.orgnih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, a computational study would calculate the energies and visualize the spatial distribution of these orbitals. This would reveal the most likely sites for electrophilic and nucleophilic attack. While general principles of FMO theory are well-established wikipedia.orgyoutube.comyoutube.com, specific HOMO-LUMO energy values and orbital plots for this compound are not documented in published research.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available. |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. nih.gov It is generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, an EPS map would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential, and the hydrogen atoms of the hydroxyl and carboxylic acid groups as areas of positive potential. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition and binding. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations can study the behavior of a molecule over time in a more realistic environment, such as in a solvent like water. youtube.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities. nih.gov This allows for a more comprehensive exploration of the conformational landscape than static quantum calculations, revealing how the molecule flexes, bends, and interacts with its surroundings. nih.govbldpharm.com For this compound, MD simulations could show how water molecules form a hydration shell around the polar groups and influence its preferred conformation.

In Silico Ligand-Target Interaction Studies (e.g., molecular docking, binding affinity predictions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. sigmaaldrich.combldpharm.com The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" that estimates the binding affinity. nih.gov

A molecular docking study of this compound against a relevant biological target, for instance, an enzyme or a receptor, could provide valuable insights into its potential therapeutic applications. Such a study would identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov However, no such studies have been specifically published for this compound.

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| - | - | |

| - | - | |

| Note: This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available. |

Prediction of Spectroscopic Properties from First Principles

Quantum chemical methods can also predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies and chemical shifts, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure. These computational approaches can also aid in the interpretation of experimental spectra by assigning specific vibrational modes or resonance signals to particular atoms or functional groups within the molecule. While spectroscopic data for nicotinic acid itself has been studied, detailed first-principles predictions for this compound are not currently available in the literature.

Mechanistic Insights into Biological Activity of 4 2 Hydroxyphenyl Nicotinic Acid

Identification and Validation of Molecular Targets (e.g., specific enzymes, receptors, transporters)

No specific molecular targets, such as enzymes, receptors, or transporters, have been identified or validated for 4-(2-Hydroxyphenyl)nicotinic acid in published scientific studies. Research on related but structurally distinct molecules, such as nicotinic acid (niacin), has identified targets like the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. mdpi.comcaymanchem.com However, it cannot be presumed that this compound interacts with the same targets.

Elucidation of Cellular Pathway Modulation

There is no available data elucidating the modulation of any specific cellular pathways by this compound.

Gene Expression and Protein Regulation Studies

No studies have been published detailing the effects of this compound on gene expression or protein regulation. For context, studies on nicotinic acid have shown it can alter the expression of genes involved in lipid metabolism and inflammation, such as decreasing leptin mRNA expression and inhibiting the induction of proinflammatory chemokines. nih.gov

Signal Transduction Cascade Analysis

There is no information available regarding the analysis of signal transduction cascades affected by this compound. Research on other nicotinic acid derivatives has explored their impact on pathways like the MEK/ERK and AKT/GSK3β signaling pathways. nih.gov

Pharmacological Characterization in In Vitro Systems

There is a lack of published pharmacological characterization of this compound in in vitro systems.

Cell-Based Assays for Biological Responses (e.g., antimicrobial, anti-inflammatory mechanisms)

No data from cell-based assays investigating the biological responses to this compound, such as antimicrobial or anti-inflammatory effects, are available in the scientific literature. While various derivatives of nicotinic acid have been assessed for such properties, these findings are not applicable to the specific chemical structure of this compound. nih.govnih.gov For instance, studies on other nicotinic acid derivatives have shown activity in assays like the inhibition of thermally induced albumin denaturation for anti-inflammatory potential. mdpi.com

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research available for the compound "this compound." As a result, the detailed mechanistic insights, including enzymatic assays, in vivo studies, and metabolic transformations requested in the outline, cannot be provided.

The search did yield information on related but distinct compounds, such as other isomers (e.g., 2-hydroxy-nicotinic acid, 6-hydroxynicotinic acid), various derivatives of the parent compound nicotinic acid, and a Schiff base derivative, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid nih.govorgsyn.orgprepchem.com. These studies explore properties like anti-inflammatory and antibacterial activities nih.govnih.gov. However, these findings are specific to their respective molecular structures and cannot be accurately extrapolated to "this compound."

For instance, research on novel nicotinic acid derivatives has shown potential anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2) nih.gov. Similarly, the general metabolism of nicotinic acid involves pathways such as conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinuric acid metabolomicsworkbench.org. While one could hypothesize that "this compound" might share some of these general metabolic pathways or biological activities due to its core nicotinic acid structure, any such discussion would be purely speculative without direct experimental evidence.

Given the strict requirement to focus solely on "this compound" and the absence of data, providing content for the requested subheadings would compromise scientific accuracy.

Advanced Analytical Methodologies for 4 2 Hydroxyphenyl Nicotinic Acid

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic techniques are fundamental in the analysis of 4-(2-Hydroxyphenyl)nicotinic acid, enabling its separation from complex mixtures, assessment of its purity, and precise quantification. These methods are crucial in various stages, from synthesis monitoring to quality control of the final product.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nicotinic acid and its derivatives, including this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Typically, reversed-phase HPLC is employed, utilizing a C18 column. researchgate.netresearchgate.netnifc.gov.vn The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netresearchgate.netnifc.gov.vn The pH of the mobile phase is a critical parameter that influences the retention time and peak shape of the analyte. For instance, a pH of 3.0, adjusted with orthophosphoric acid, has been found to provide good separation for water-soluble vitamins, including nicotinic acid derivatives. ijcce.ac.ir Gradient elution, where the mobile phase composition is changed over time, can be used to separate multiple components in a single run. ijcce.ac.ir

Validation of the HPLC method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for its intended purpose. nih.gov This involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness. researchgate.netnih.gov Linearity is established by analyzing a series of standard solutions of known concentrations, with typical ranges for nicotinic acid and related compounds being between 2–80 µg/ml. researchgate.net Accuracy is often determined by recovery studies, with acceptable recovery values typically falling within the range of 99-100%. researchgate.net Precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being a measure of precision. ijcce.ac.ir

Detection is commonly performed using a UV detector, with the wavelength set to achieve maximum absorbance for the compound of interest. For nicotinic acid and its derivatives, detection wavelengths around 261 nm are often used. researchgate.netnifc.gov.vn Post-column derivatization can also be employed to enhance the detectability of the analyte, particularly when using a fluorescence detector. researchgate.netscialert.netpickeringlabs.comresearchgate.net This involves reacting the eluting compound with a reagent to form a fluorescent product.

Table 1: Exemplary HPLC Method Parameters for Nicotinic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Agilent ZORBAX SB-C18, 150 x 4.6 mm, 3.5 µm) researchgate.net |

| Mobile Phase | Acetonitrile:Water (85:15) with pH adjusted to 4.5 with phosphoric acid researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 261 nm researchgate.net |

| Injection Volume | 20 µL scialert.net |

| Column Temperature | 25 °C scialert.net |

| Retention Time | ~3.125 min for Nicotinic Acid researchgate.net |

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more suitable form. researchgate.net Common derivatization methods include silylation, acylation, and alkylation, which replace active hydrogens in functional groups like carboxylic acids and phenols with less polar groups. libretexts.org

For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid and hydroxyl groups into their trimethylsilyl (B98337) (TMS) esters and ethers, respectively. These derivatives are more volatile and thermally stable, allowing for their analysis by GC. researchgate.net Another approach is alkylation, for example, using pentafluorobenzyl bromide (PFB-Br) to introduce a PFB group, which enhances the response at an electron capture detector (ECD). libretexts.org

The choice of derivatizing agent depends on the functional groups present in the molecule and the desired analytical outcome. researchgate.net The derivatized sample is then injected into the GC, where it is separated on a capillary column, often a non-polar or medium-polarity column like a (5%-phenyl)-methylpolysiloxane (HP-5ms). mdpi.com Detection is typically performed using a mass spectrometer (MS), which provides both quantitative data and structural information based on the fragmentation pattern of the derivatized analyte. mdpi.comnih.gov GC-MS offers high sensitivity and selectivity, making it a valuable tool for the analysis of complex samples. mdpi.com

Table 2: Derivatization Strategies for GC Analysis of Carboxylic Acids and Phenols

| Derivatization Method | Reagent Example | Target Functional Groups |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acids, Alcohols, Phenols |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, Alcohols, Phenols |

| Esterification | Methyl chloroformate | Carboxylic acids |

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged molecules based on their electrophoretic mobility in an electric field. wikipedia.orglibretexts.org This method is particularly well-suited for the analysis of polar and ionizable compounds like this compound. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be utilized. wikipedia.org

In CZE, separation occurs in a buffer-filled capillary, and ions migrate at different velocities depending on their charge-to-size ratio. libretexts.org The pH of the background electrolyte (BGE) is a crucial parameter, as it determines the charge of the analyte and the electroosmotic flow (EOF). For the analysis of nicotinic acid and its metabolites, a sodium tetraborate (B1243019) buffer with a pH of around 9.35 has been used successfully. csic.es

MEKC is a variation of CE that employs micelles in the running buffer to separate both charged and neutral analytes. whitman.edu The analytes partition between the micelles and the aqueous buffer, leading to differential migration times.

CE methods can be coupled with various detectors, including UV-Vis and mass spectrometry. nih.gov CE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. csic.es It has been successfully applied to the determination of nicotinic acid in biological fluids like human plasma. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is considered a "green" alternative to normal and reversed-phase HPLC due to the reduced use of organic solvents. technologynetworks.com It is particularly useful for the separation of chiral compounds and polar analytes. nih.gov

The properties of the supercritical fluid mobile phase, such as polarity and solvating power, can be fine-tuned by adjusting pressure and temperature, or by adding a co-solvent (modifier) like methanol. nih.gov This versatility allows for the optimization of separations for a wide range of compounds. For the analysis of polar compounds like phenolic acids, SFC can offer better retention and resolution compared to reversed-phase LC. nih.gov

SFC can be coupled with various detectors, including UV and mass spectrometry. nih.gov Preparative SFC can also be used for the isolation of compounds for further analysis, such as by NMR spectroscopy. nih.gov While still underutilized in some fields, SFC shows great potential for the analysis of complex mixtures of natural products and related compounds. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for the detailed structural characterization and quantitative analysis of this compound. These methods provide information about the molecular structure, connectivity of atoms, and the concentration of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. hmdb.cahmdb.cahmdb.cahmdb.cabmrb.iorsc.orgchemicalbook.comstackexchange.comresearchgate.netchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of a compound like this compound, the chemical shifts of the protons, their integration (the area under the peak), and the coupling patterns (splitting of the signals) reveal the number of different types of protons and their neighboring protons. stackexchange.com For example, aromatic protons typically resonate in the downfield region (around 6-9 ppm), while the carboxylic acid proton is highly deshielded and appears at a very low field.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. hmdb.cahmdb.cachemicalbook.com The chemical shifts of the carbon atoms indicate their hybridization and the nature of the attached atoms. Carboxylic acid carbons and phenolic carbons, for instance, have distinct chemical shift ranges.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide information about the connectivity between atoms. hmdb.cabas.bg

COSY spectra show correlations between protons that are coupled to each other, helping to establish the sequence of protons in a spin system. bas.bg

HSQC spectra correlate directly bonded proton and carbon atoms. hmdb.ca

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure. bas.bg

Chemometric analysis of NMR data can also be used to compare the spectra of different samples and assess their similarity, which is valuable in quality control and biosimilarity studies. nih.govnih.gov

Table 3: Typical NMR Data for Nicotinic Acid (as a reference for the nicotinic acid moiety)

| Nucleus | Chemical Shift (ppm) (in D₂O) | Multiplicity |

|---|---|---|

| ¹H | 9.15 stackexchange.com | d |

| 8.83 stackexchange.com | dd | |

| 8.30 stackexchange.com | dt | |

| 7.60 stackexchange.com | m | |

| ¹³C | 176.06 bmrb.io | - |

| 153.15 bmrb.io | - | |

| 151.73 bmrb.io | - | |

| 140.39 bmrb.io | - | |

| 135.04 bmrb.io | - | |

| 126.65 bmrb.io | - |

(Note: Chemical shifts can vary depending on the solvent and other experimental conditions.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Various MS methods, often coupled with chromatographic separation, offer specific advantages.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds. myfoodresearch.com For the analysis of nicotinic acid and its derivatives, a Temperature Programmable Inlet (TPI) can be used to optimize sample introduction and minimize thermal degradation. myfoodresearch.com The mass spectrum of nicotinic acid typically shows a molecular ion peak at m/z 123, corresponding to its molecular weight. myfoodresearch.com Fragmentation of nicotinic acid can lead to characteristic ions, aiding in its identification. myfoodresearch.com While direct analysis of this compound by GC-MS might require derivatization to increase volatility, the technique is valuable for identifying related impurities. mdpi.com

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is particularly suited for polar and non-volatile molecules like this compound. It is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]+. nih.govresearchgate.net In the case of nicotinic acid, the [M+H]+ ion is observed at m/z 124. myfoodresearch.combevital.no This method is often used in conjunction with liquid chromatography for the analysis of complex mixtures. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. nih.govresearchgate.net It is widely used for the quantification of nicotinic acid and its metabolites in biological matrices. nih.govnih.gov In an LC-MS/MS experiment, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented to produce product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. nih.govresearchgate.net For nicotinic acid, a common fragmentation pathway involves the transition from the protonated molecular ion at m/z 124 to a product ion at m/z 80. nih.govbevital.no

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Applications |

| GC-MS | Electron Ionization (EI) | 123 (M+) (for nicotinic acid) | 95, and others | Analysis of volatile derivatives and impurities. myfoodresearch.commdpi.com |

| ESI-MS | Positive Electrospray (+ESI) | 124 ([M+H]+) (for nicotinic acid) | Varies with instrument conditions | Molecular weight determination of polar compounds. nih.govresearchgate.net |

| LC-MS/MS | Positive Electrospray (+ESI) | 124.10 (for nicotinic acid) | 80.05, 53.05 | Quantification in complex matrices like plasma. nih.govbevital.noshimadzu.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a "fingerprint" for identification and structural analysis.

Infrared (IR) Spectroscopy: The FTIR spectrum of nicotinic acid reveals characteristic absorption bands. For instance, the C=O stretching vibration of the carboxylic acid group is typically observed in the region of 1696-1709 cm⁻¹. researchgate.net The O-H stretching of the carboxylic acid and the phenolic hydroxyl group would also produce broad absorption bands. C-H stretching vibrations are seen around 3070-2819 cm⁻¹. researchgate.net The spectrum is also characterized by bands corresponding to C=C and C=N stretching of the pyridine (B92270) ring. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The Raman spectrum of nicotinic acid shows characteristic bands for the pyridine ring modes, such as the ring breathing vibration. researchgate.net Surface-Enhanced Raman Scattering (SERS) can be employed to enhance the Raman signal, which is particularly useful for detecting low concentrations of the analyte. researchgate.netresearchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference |

| O-H Stretch (Carboxylic Acid) | Broad, ~3000 | researchgate.net | |

| C-H Stretch (Aromatic) | 3070-2819 | researchgate.net | |

| C=O Stretch (Carboxylic Acid) | 1696-1709 | ~1690 | researchgate.netresearchgate.net |

| C=C Stretch (Pyridine Ring) | ~1594 | ~1594 | researchgate.netresearchgate.net |

| Pyridine Ring Modes | Various | 1037, 811 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can be a simple and effective method for quantification. The presence of the hydroxyphenyl and nicotinic acid moieties in this compound will result in characteristic UV absorption bands due to π→π* and n→π* electronic transitions of the aromatic rings and the carbonyl group. The position and intensity of these bands can be influenced by the solvent and pH. This technique is often used in conjunction with liquid chromatography for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The crystal structure of nicotinic acid has been determined, revealing its monoclinic crystal system. nanomegas.com Similar analysis of this compound would elucidate its crystal packing and the conformation of the molecule in the solid state. This information is crucial for understanding its physical properties. A related compound, N-(4-hydroxyphenyl)retinamide, has been analyzed by X-ray powder diffraction to distinguish between its polymorphic forms. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the comprehensive analysis of complex samples containing this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the separation of components in a mixture followed by their structural elucidation without the need for isolation. mdpi.com This is particularly useful for identifying unknown impurities or metabolites of this compound. The technique can be operated in online-flow or stopped-flow mode, with the latter providing higher sensitivity. mdpi.com

Gas Chromatography-Infrared (GC-IR): GC-IR combines the separation capabilities of gas chromatography with the identification power of infrared spectroscopy. nih.gov This technique can provide real-time IR spectra of compounds as they elute from the GC column, aiding in the identification of isomers that may be difficult to distinguish by mass spectrometry alone. nih.gov While its sensitivity can be lower than GC-MS, it offers complementary structural information. nih.gov

Emerging Research Directions and Potential Scientific Applications of 4 2 Hydroxyphenyl Nicotinic Acid

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The structure of 4-(2-hydroxyphenyl)nicotinic acid makes it a valuable intermediate in the synthesis of more complex molecules. The presence of three key functional groups—the carboxylic acid, the pyridine (B92270) nitrogen, and the phenolic hydroxyl group—provides multiple reaction sites for chemists to exploit.

General synthetic strategies for nicotinic acid derivatives often involve the coupling of a pre-functionalized pyridine ring with another molecular fragment. mdpi.comnih.gov In the case of this compound, a plausible synthetic route could involve a Suzuki or a similar cross-coupling reaction. A conceptual synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Type | Potential Product |

| 4-Halonicotinic acid ester | 2-Hydroxyphenylboronic acid | Palladium catalyst, base | Suzuki Coupling | This compound ester |

| 4-Boronic acid nicotinic acid ester | 2-Halophenol | Palladium catalyst, base | Suzuki Coupling | This compound ester |

This table presents a conceptual synthetic strategy and does not represent actual experimental data.

The resulting ester can then be hydrolyzed to yield the final this compound. The versatility of this compound as a synthetic intermediate is further highlighted by the potential for selective modification of its functional groups. For instance, the carboxylic acid can be converted to amides, esters, or other derivatives, while the phenolic hydroxyl group can be alkylated, acylated, or used in ether synthesis. This multi-functionality allows for the construction of a diverse library of compounds with potential applications in various fields of chemical research. nih.gov

Potential in Materials Science and Polymer Chemistry

The unique chemical structure of this compound suggests its potential utility in the field of materials science and polymer chemistry. The nicotinic acid moiety, for example, has been used in the creation of molecularly imprinted polymers (MIPs). nih.gov MIPs are polymers synthesized in the presence of a template molecule, resulting in cavities that are complementary in shape and functionality to the template. This allows for the specific recognition and binding of the target molecule.

The nicotinamide (B372718) and isonicotinamide (B137802) isomers have been shown to be effective templates for creating MIPs that can be used as stationary phases in high-performance liquid chromatography (HPLC) for the separation of these isomers. nih.gov This suggests that this compound could serve as a template for creating MIPs with high selectivity for this and structurally related molecules.

Furthermore, the phenolic hydroxyl group and the carboxylic acid group can both participate in polymerization reactions. For example, they can be used to synthesize polyesters or polyamides. The rigid pyridine and phenyl rings would likely impart thermal stability and specific mechanical properties to the resulting polymers.

Development as Chemical Probes for Biological Systems

The development of fluorescent chemical probes is crucial for visualizing and understanding complex biological processes. Compounds containing a hydroxyphenyl group linked to a heterocyclic ring system have shown promise as fluorescent probes. researchgate.net Specifically, 2-(2′-hydroxyphenyl)benzazole derivatives are known to exhibit intense fluorescence emission with a large Stokes shift due to an excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.net

The structural similarity of this compound to these known fluorescent molecules suggests that it may also possess interesting photophysical properties. The 2-hydroxyphenyl moiety, in particular, is a key structural element in many ESIPT-based fluorophores. Upon excitation, an intramolecular proton transfer can occur from the hydroxyl group to the pyridine nitrogen, leading to a large separation between the excitation and emission wavelengths (a large Stokes shift). This is a highly desirable characteristic for a fluorescent probe as it minimizes self-quenching and reduces background interference.

A related compound, 3-(4-hydroxyphenyl)propionic acid N-hydroxysuccinimide ester, is a precursor to a reagent used for the radioiodination of proteins and has fluorescent properties. sigmaaldrich.com This further supports the potential of hydroxyphenyl derivatives as components of probes for biomolecules. Research into the photophysical properties of this compound could lead to the development of novel fluorescent probes for imaging and sensing in biological systems.

Contribution to Chemical Biology Tool Development

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Nicotinic acid and its derivatives are known to play various roles in biological processes, including acting as enzyme inhibitors and signaling molecules. researchgate.net The incorporation of a 2-hydroxyphenyl group could modulate this activity and introduce new functionalities, making this compound a potentially valuable tool for chemical biologists.

For example, siderophores are small molecules secreted by microorganisms to scavenge iron. Some synthetic siderophore mimics contain catecholate or hydroxamate groups to chelate iron. acs.org The 2-hydroxyphenyl group of this compound could potentially act as a chelating group for metal ions, making it a candidate for the development of probes for metal ions in biological systems or as a starting point for the design of novel antimicrobial agents that interfere with iron acquisition.

Future Perspectives in Lead Identification and Optimization in Drug Discovery Research

Nicotinic acid derivatives have a long history in drug discovery and are actively being investigated for various therapeutic applications, including as anti-inflammatory and anticancer agents. nih.govnih.gov The structural motif of this compound combines the well-established pharmacophore of nicotinic acid with a hydroxyphenyl group, a common feature in many biologically active compounds. This combination makes it an interesting scaffold for lead identification and optimization in drug discovery research.

The following table presents examples of nicotinic acid derivatives and their reported biological activities, highlighting the potential for this class of compounds.

| Nicotinic Acid Derivative | Reported Biological Activity | Reference |

| 2-Aryl nicotinic acid derivatives | Analgesic and anti-inflammatory | researchgate.net |

| Novel nicotinic acid-based compounds | Cytotoxic agents with VEGFR-2 inhibitory efficacy | nih.gov |

| Pyrazolone-nicotinic acid derivative IIc | Reversal of scopolamine-induced cognitive and behavioural deficits | researchgate.net |

This table is for illustrative purposes and showcases the diverse biological activities of nicotinic acid derivatives.

The specific substitution pattern of this compound could lead to novel interactions with biological targets. The development of synthetic routes to this compound and its derivatives would enable the exploration of its potential in various disease areas.

Advanced Methodologies for Detection or Quantification in Complex Matrices

The detection and quantification of small molecules in complex matrices such as environmental or biological samples is a critical aspect of many scientific disciplines. While there are no specific methods reported for the detection of this compound, established analytical techniques for carboxylic acids and phenolic compounds can be readily adapted for this purpose.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of organic molecules. nih.govnih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be suitable. Detection could be achieved using a variety of detectors, including:

UV-Vis Absorbance: The aromatic rings in the molecule should provide strong UV absorbance.

Fluorescence Detection: As discussed in section 7.3, the compound may exhibit native fluorescence, or it could be derivatized with a fluorescent tag to enhance sensitivity. nih.govresearchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) would provide high sensitivity and selectivity, allowing for unambiguous identification and quantification even in complex matrices. nih.govmdpi.comnih.gov

The following table summarizes potential analytical techniques for the detection of this compound.

| Analytical Technique | Principle | Potential Advantages for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Versatile, can be coupled with various detectors. |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by the analyte. | Simple, robust, good for quantification. |

| Fluorescence Spectroscopy | Measures the emission of light from the analyte after excitation. | High sensitivity, low background. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, structural information. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume. nih.gov |

This table outlines potential analytical methodologies and their general applicability.

The development of robust and sensitive analytical methods will be essential for future research into the environmental fate, metabolism, and various applications of this compound.

Conclusion

Summary of Key Academic Contributions and Research Findings

A thorough review of academic and scientific literature reveals no specific contributions or research findings directly associated with 4-(2-Hydroxyphenyl)nicotinic acid . The scientific community has yet to publish any studies that would form the basis of a summary of its academic importance.

Identification of Unanswered Questions and Future Research Avenues

Given the complete absence of data, the field is wide open for investigation into This compound . The primary unanswered question is fundamental: has this compound ever been synthesized and characterized?

Future research avenues would need to begin with the very basics:

Chemical Synthesis: The initial and most critical step would be to develop and report a reliable synthetic route to produce this compound. This would likely involve exploring various coupling reactions to link a phenyl group to the 4-position of a pyridine (B92270) ring, followed by the introduction or unmasking of the hydroxyl and carboxylic acid functionalities.

Physicochemical Characterization: Once synthesized, a complete characterization of its physical and chemical properties would be necessary. This would include determining its melting point, solubility in various solvents, and acquiring spectroscopic data (such as NMR, IR, and mass spectrometry) to confirm its structure.

Biological Screening: With the compound in hand, a broad range of biological screenings could be undertaken. Given the known activities of other nicotinic acid derivatives, initial studies could focus on its potential as an anti-inflammatory, cardiovascular, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, further research could involve synthesizing related analogues to establish a structure-activity relationship. This would provide valuable insights into how the specific placement of the 2-hydroxyphenyl group influences its biological effects compared to other isomers or substituted nicotinic acids.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structure of 4-(2-Hydroxyphenyl)nicotinic acid and its derivatives?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- UV-Vis spectroscopy to assess conjugation and aromaticity.

- FT-IR to identify functional groups (e.g., hydroxyl, carboxylic acid).

- 1H-NMR and 13C-NMR to resolve substituent positions and ring substitution patterns. Cross-validated with NOESY or COSY correlations for spatial assignments (e.g., as applied to related nicotinic acid derivatives in Acrocarpospora metabolites) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and purity.

- Key Considerations : Compare experimental data with literature values or authentic samples to minimize misidentification .

Q. What are the established synthetic routes for preparing this compound derivatives with modified substituents?

- Methodological Answer :

- Organolithium-mediated substitution : Introduce alkyl or aryl groups at the 4-position via pyridyl-3-oxazoline intermediates, followed by oxidation and deprotection (e.g., synthesis of 4-phenylnicotinic acid analogs) .

- Optimization Tips : Control reaction conditions (e.g., temperature, solvent polarity) to minimize side products and improve yields .

Advanced Research Questions

Q. How can computational approaches like DFT and molecular docking be integrated with experimental data to elucidate the antibacterial mechanism of this compound derivatives?

- Methodological Answer :